Phenyldiethoxychlorosilane

Description

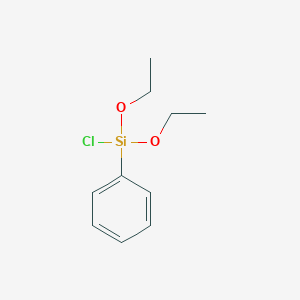

Structure

2D Structure

Properties

CAS No. |

17903-53-6 |

|---|---|

Molecular Formula |

C10H15ClO2Si |

Molecular Weight |

230.76 g/mol |

IUPAC Name |

chloro-diethoxy-phenylsilane |

InChI |

InChI=1S/C10H15ClO2Si/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

LEYKSONZGURWNL-UHFFFAOYSA-N |

SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)Cl |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(OCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenyldiethoxychlorosilane and Analogues

Established Synthetic Routes to Phenyldiethoxychlorosilane

The primary methods for the industrial and laboratory-scale synthesis of this compound involve direct reactions and the use of organometallic reagents. These approaches are tailored to achieve high yields and purity, which are crucial for subsequent polymerization and material applications.

Sodium Condensation Methodologies

The sodium condensation method is a prominent route for the synthesis of various organosilanes. This method typically involves the reaction of a chlorosilane with an organic halide in the presence of sodium metal. For this compound, this would conceptually involve the reaction of dichlorodiethoxysilane with chlorobenzene (B131634) and sodium.

The efficiency and yield of the sodium condensation reaction are highly dependent on the process conditions. Key parameters that require careful optimization include reaction temperature, pressure, stirring rate, and the stoichiometry of the reactants. The reaction is typically exothermic, necessitating effective temperature control to prevent side reactions and ensure safety. The use of an appropriate solvent is also critical, as it influences the solubility of reactants and the reactivity of the sodium metal. A patent for the preparation of ethylphenyldiethoxysilane highlights the importance of optimizing reaction conditions in a sodium condensation method to improve the yield. google.com

Traditional sodium condensation reactions often utilize ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While effective, these solvents are highly flammable and pose environmental concerns. Consequently, significant research has been directed towards solvent minimization and the exploration of greener alternatives. Strategies include performing reactions in the absence of a solvent (neat conditions) or using one of the reactants as the solvent. google.com For instance, in the synthesis of aminosilanes, the amine reactant can also serve as the solvent, eliminating the need for an additional organic solvent. google.com Mechanochemical methods, which involve grinding solid reactants together, represent a completely solvent-free approach to silane (B1218182) synthesis and have shown high efficiency. acs.org Research into solvent recycling and the use of less hazardous solvents is an ongoing effort to make silane synthesis more sustainable. acs.org

Grignard Reagent-Based Syntheses (as comparative methods)

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgadichemistry.com The synthesis of this compound can be achieved by reacting a suitable Grignard reagent, such as phenylmagnesium bromide, with dichlorodiethoxysilane.

The general reaction is as follows: C₆H₅MgBr + Cl₂Si(OC₂H₅)₂ → C₆H₅Si(Cl)(OC₂H₅)₂ + MgBrCl

This method offers a high degree of control and is often preferred for laboratory-scale syntheses due to its versatility. However, the preparation of the Grignard reagent itself requires anhydrous conditions, as it is highly reactive towards protic solvents like water. miracosta.edumissouri.edu The choice of solvent, typically diethyl ether or THF, is crucial for stabilizing the Grignard reagent. adichemistry.com While effective, the use of ether solvents presents safety challenges due to their low boiling points and high flammability. google.com

| Parameter | Sodium Condensation | Grignard Reagent-Based Synthesis |

| Primary Reactants | Dichlorodiethoxysilane, Chlorobenzene, Sodium | Phenylmagnesium Bromide, Dichlorodiethoxysilane |

| Reaction Conditions | High temperature, often under pressure | Anhydrous conditions, typically at or below room temperature |

| Solvents | Ethers (e.g., THF), or solvent-free | Ethers (e.g., Diethyl ether, THF) |

| Advantages | Potentially lower cost for large-scale production | High selectivity, good for laboratory scale |

| Disadvantages | Handling of sodium metal, potential for side reactions | Requires pre-formation of Grignard reagent, moisture sensitive |

Catalytic Approaches for Silane Synthesis

Catalytic methods are emerging as a more efficient and environmentally benign alternative for the synthesis of silanes. These approaches often utilize transition metal catalysts to facilitate reactions under milder conditions and with higher selectivity.

Recent advancements have focused on the catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes, which are valuable precursors. goettingen-research-online.deacs.orgacs.orgchemrxiv.org While not a direct synthesis of this compound, this technology highlights the potential of catalytic routes in organosilane chemistry. For instance, iridium (III) pincer catalysts and bifunctional ruthenium catalysts have been shown to be effective for the hydrogenolysis of chlorosilanes. goettingen-research-online.deacs.orgacs.org These reactions can be driven by the use of a base to neutralize the generated HCl. chemrxiv.org

Another catalytic approach involves the direct synthesis of organoalkoxysilanes, which could be adapted for the production of this compound precursors. andrianov-conference.ru The development of heterogeneous catalysts is also a significant area of research, as they can be easily recovered and reused, leading to more sustainable processes. rsc.org

Synthesis of Related Organosilicon Monomers and Precursors

The synthesis of this compound is closely linked to the broader field of organosilicon monomer production. The Müller-Rochow process, a direct reaction between silicon and an organic halide, is a cornerstone of industrial organosilicon chemistry, primarily used for producing methylchlorosilanes. mdpi.com This process can also be adapted to produce phenylchlorosilanes by using chlorobenzene. mdpi.com

The resulting chlorosilanes can then be subjected to alcoholysis to produce the corresponding alkoxysilanes. For example, dichlorodiethoxysilane, a key precursor for this compound, can be synthesized by reacting tetrachlorosilane (B154696) with ethanol (B145695).

Furthermore, functional organosilicon monomers are synthesized for specific applications. For example, the synthesis of aminosilanes and silane diamine copolymers often involves the reaction of chlorosilanes with amines. google.comrsc.org These monomers are crucial for creating materials with tailored properties, such as specialized coatings and absorbents. rsc.org The development of efficient synthetic methods for these diverse organosilicon monomers is essential for advancing materials science and technology. rsc.orgresearchgate.net

Alkyl/Aryl-substituted Alkoxysilanes

The synthesis of alkyl/aryl-substituted alkoxysilanes, such as this compound, traditionally involves the controlled substitution of silicon-halogen bonds with alkoxy groups. A primary route to this compound is the partial alcoholysis of phenyltrichlorosilane (B1630512) with ethanol. In this reaction, controlling the stoichiometry of the reactants is crucial to favor the formation of the desired dichlorinated or monochlorinated product over the fully substituted phenyltriethoxysilane (B1206617).

The reaction of phenyltrichlorosilane with ethanol proceeds in a stepwise manner, where each chlorine atom is successively replaced by an ethoxy group. The reaction can be influenced by factors such as temperature and the presence of a hydrogen chloride scavenger to drive the equilibrium.

A related and well-documented method is the synthesis of phenyltriethoxysilane, which involves the reaction of phenyltrichlorosilane with an excess of ethanol. This can be achieved through the hydrolysis of phenyltrichlorosilane to form phenylsilanetriol (B1655011), which then undergoes condensation with ethanol. Industrial production often utilizes a sol-gel process involving tetraethoxysilane (TEOS) with a phenyl source.

Another significant approach for creating aryl-substituted alkoxysilanes is through the use of Grignard reagents. This method allows for the introduction of aryl groups to a silicon center. For instance, reacting a tetraalkoxysilane with an aryl Grignard reagent can yield aryl-substituted alkoxysilanes. A challenge in this approach is controlling the degree of substitution, as the reactivity of the intermediate species can be similar. researchgate.net To overcome this, modern strategies employ tetraalkoxysilanes with a stable seven-membered dioxasilepane moiety. This allows for the reliable and iterative substitution of other more reactive alkoxy groups, such as trifluoroethoxy groups, with different aryl Grignard reagents, enabling the synthesis of unsymmetrical dialkoxydiarylsilanes. researchgate.net

The hydrolysis of the precursor chloro- or alkoxysilanes is also a common method to generate the corresponding silanols, which are important derivatives. psu.edu The study of such reactions, for example, the hydrolysis-condensation of phenyltrichlorosilane, shows that the acidity of the medium can significantly affect the reaction rate and the types of products formed, which are often cyclic tetrasiloxanes. nih.govresearchgate.net

Table 1: Key Reactions in the Synthesis of Aryl-Substituted Alkoxysilanes

| Reaction Type | Reactants | Products | Key Features |

|---|---|---|---|

| Partial Alcoholysis | Phenyltrichlorosilane, Ethanol (controlled stoichiometry) | This compound, HCl | Stoichiometry is critical to prevent full substitution. |

| Grignard Reaction | Tetraalkoxysilane, Aryl Grignard Reagent | Aryltrialkoxysilane, Diarylalkoxysilane | Allows for C-Si bond formation; control of substitution can be challenging. researchgate.net |

Preparation of Functionalized Silanes

The introduction of functional groups into organosilanes opens up a vast chemical space for creating materials with tailored properties. Hydrosilylation is one of the most direct and atom-economical methods for this purpose. sigmaaldrich.com This reaction involves the addition of a Si-H bond across an unsaturated bond, such as in an alkene or alkyne, and is typically catalyzed by transition metals. wikipedia.org This method allows for the synthesis of a wide array of functionalized alkylsilanes.

For example, the hydrosilylation of alkenes can produce functionalized alkylsilanes. While classic platinum catalysts like Speier's and Karstedt's catalysts are common, the field is moving towards more sustainable alternatives. sigmaaldrich.comnih.gov The reaction typically follows an anti-Markovnikov addition pattern, placing the silicon atom at the terminal carbon of an alkene. wikipedia.org

The synthesis of functionalized silanes can also be achieved through nucleophilic substitution reactions on silicon-halogen or silicon-alkoxy precursors. For instance, organosilicon-functionalized phthalocyanines have been synthesized via nucleophilic substitution of fluorine atoms with organosilanes containing thiol groups. shu.edu This highlights the versatility of silanes in creating complex, functional molecules.

Furthermore, visible-light-driven photoredox catalysis has emerged as a powerful tool for the synthesis of organosilanes, enabling reactions like the 1,6-conjugate addition of silyl (B83357) radicals to generate diarylmethyl silanes. sioc-journal.cn

Table 2: Selected Methods for Preparing Functionalized Silanes

| Method | Description | Example Application |

|---|---|---|

| Catalytic Hydrosilylation | Addition of Si-H bonds across C=C or C≡C bonds, catalyzed by transition metals. wikipedia.org | Synthesis of alkyl- and vinylsilanes from alkenes and alkynes. |

| Nucleophilic Substitution | Reaction of a nucleophile with a silane containing a leaving group (e.g., Cl, OR). | Synthesis of organosilicon-functionalized photosensitizers. shu.edu |

Novel Synthetic Route Development

The chemical industry's drive towards sustainability has spurred significant research into developing more environmentally friendly and efficient synthetic routes for organosilanes.

Exploration of Greener Synthesis Methodologies

A key focus in green chemistry is the reduction of hazardous reagents and waste. In organosilane synthesis, this often translates to avoiding the use of chlorosilanes, which generate corrosive HCl as a byproduct. The catalytic oxidation of hydrosilanes using water as a green oxidant presents a sustainable alternative for producing silanols with high selectivity. researchgate.net

Visible-light-driven synthesis is another green approach, as it can often be performed under mild conditions, reducing energy consumption. sioc-journal.cn Additionally, the development of one-pot syntheses, such as the conversion of seed oil with high free fatty acid content to biodiesel using a sulfonated organosilane functionalized catalyst, showcases the potential for integrated and greener process design. dlsu.edu.ph The synthesis of such catalysts aims to be environmentally friendly. dlsu.edu.phresearchgate.net

Investigation of Alternative Catalytic Systems

The historical reliance on precious metal catalysts, particularly platinum, for key reactions like hydrosilylation is a major cost and sustainability concern. nih.gov Consequently, a significant area of research is the development of catalysts based on more earth-abundant and less toxic metals.

Recent advances have demonstrated the efficacy of catalysts based on iron, cobalt, and nickel for hydrosilylation reactions. nih.gov For instance, cobalt-(aminomethyl)pyridine complexes have been shown to be effective for the anti-Markovnikov hydrosilylation of various vinylsilanes. nih.gov Nickel-based catalysts, including nickel nanoparticles, have also shown high activity for alkene hydrosilylation. nih.gov

Beyond hydrosilylation, alternative catalysts are being explored for other transformations. Amines have been shown to catalyze the condensation of silanols, proceeding through a nucleophilic attack on the silicon atom. adhesivesmag.com For the crosslinking of silane-terminated polymers, which involves both hydrolysis and condensation, non-tin catalysts are being actively sought to replace organotin compounds due to toxicity concerns. psu.eduadhesivesmag.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (p-chloromethyl)phenyltrichlorosilane |

| 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine |

| Dibutyltindilaurate |

| Dioctyltindilaurate |

| Ethanol |

| Hydrogen Chloride |

| Karstedt's Catalyst |

| Octadecyltrichlorosilane |

| This compound |

| Phenylsilanetriol |

| Phenyltrichlorosilane |

| Phenyltriethoxysilane |

| Speier's Catalyst |

| Tetraethoxysilane |

| Water |

Chemical Reactivity and Mechanistic Pathways of Phenyldiethoxychlorosilane

Hydrolysis Reactions of Phenyldiethoxychlorosilane

The primary reaction pathway for this compound when exposed to water is hydrolysis. This process involves the cleavage of the Si-Cl and subsequently the Si-OEt bonds and their replacement with silanol (B1196071) (Si-OH) groups. The initial hydrolysis of the Si-Cl bond is extremely rapid, producing phenyldiethoxysilanol and hydrochloric acid (HCl). The subsequent hydrolysis of the ethoxy groups is comparatively slower and is catalyzed by the HCl generated in the first step.

Rapid Hydrolysis of the Chloro Group: C₆H₅(OC₂H₅)₂Si-Cl + H₂O → C₆H₅(OC₂H₅)₂Si-OH + HCl

Slower, Acid-Catalyzed Hydrolysis of Ethoxy Groups: C₆H₅(OC₂H₅)₂Si-OH + 2H₂O ---(HCl catalyst)→ C₆H₅Si(OH)₃ + 2C₂H₅OH

Kinetics and Reaction Order Studies

Detailed kinetic studies specifically for this compound are not extensively available in public literature. However, the kinetics can be inferred from studies on analogous compounds like other alkoxysilanes and chlorosilanes.

A general kinetic model for the hydrolysis of a related compound, γ-glycidoxypropyltrimethoxysilane (γ-GPS), calculated a pseudo-first-order rate constant for the initial hydrolysis step as 0.026 min⁻¹. researchgate.net While not directly transferable, this illustrates the methodologies used. The table below shows comparative hydrolysis rate data for different functional groups on silanes, illustrating the influence of molecular structure.

| Silane (B1218182) Type (Functional Group) | Time to Maximize Silanol Formation (Hydrolysis) | Time to Maximize Dimer Formation (Condensation) |

|---|---|---|

| Aminopropyl (APMS) | 10 min | 1 hr 20 min |

| Phenylamino (PAPMS) | 10 hr | 5 hr |

| Vinyl (VES) | 18 hr | 24 hr |

| Phenyl (PEMS) | 5 hr | 36 hr |

| Octyl (OES) | >48 hr | 48 hr |

Influence of Catalytic Media (Acidic, Alkaline, Neutral)

The rate of hydrolysis of alkoxysilanes is profoundly influenced by the pH of the reaction medium. Both acidic and alkaline conditions catalyze the reaction, with the rate being slowest at a neutral pH (around 7). researchgate.netnih.gov For this compound, the initial hydrolysis of the Si-Cl bond generates HCl, immediately creating an acidic environment that catalyzes the subsequent hydrolysis of the ethoxy groups.

Acidic Catalysis (pH < 7): In an acidic medium, the oxygen atom of the ethoxy group is protonated, making it a better leaving group (ethanol). This facilitates the nucleophilic attack by water on the silicon atom. nih.govunm.edu The hydrolysis rate is generally fast under acidic conditions, while the subsequent condensation of the resulting silanols is comparatively slow. researchgate.net This allows for the accumulation of silanol intermediates in the solution.

Alkaline Catalysis (pH > 7): Under basic conditions, the nucleophile is the hydroxide (B78521) ion (OH⁻), which is stronger than water. It directly attacks the electron-deficient silicon atom, leading to the displacement of the ethoxy group. unm.edu While hydrolysis is still catalyzed, the rate of condensation of silanols is significantly accelerated in alkaline media, often leading rapidly to the formation of larger oligomers and networks. researchgate.net

Neutral Media: In the absence of an external catalyst, the hydrolysis of the ethoxy groups is very slow. researchgate.net However, for this compound, the reaction medium will not remain neutral due to the production of HCl.

The general relationship between pH and the rates of hydrolysis and condensation for alkoxysilanes is illustrated in the conceptual chart below.

| pH Range | Hydrolysis Rate | Condensation Rate | Primary Outcome |

|---|---|---|---|

| Acidic (pH < 4) | Fast | Slow | Formation of weakly branched oligomers and stable silanols |

| Near Neutral (pH 4-7) | Slowest | Slow | Very slow overall reaction |

| Alkaline (pH > 7) | Fast | Fastest | Rapid formation of highly branched, condensed particles |

Formation of Silanol-Containing Species

The hydrolysis of this compound proceeds through a series of intermediate silanol-containing species. Following the initial rapid conversion of the Si-Cl bond, the process continues with the stepwise replacement of ethoxy groups.

Phenyldiethoxysilanol: The first species formed after the hydrolysis of the chloro group.

C₆H₅(OC₂H₅)₂Si-OH

Phenylethoxysilanediol: Formed from the hydrolysis of one ethoxy group.

C₆H₅(OC₂H₅)Si(OH)₂

Phenylsilanetriol (B1655011): The fully hydrolyzed monomer, formed after the hydrolysis of both ethoxy groups.

C₆H₅Si(OH)₃

The existence and stability of these intermediates can be studied using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). ²⁹Si NMR is especially powerful for this purpose, as the chemical shift is highly sensitive to the number of hydroxyl and siloxane groups attached to the silicon atom. researchgate.netopen.ac.uk Studies on the closely related phenyltrichlorosilane (B1630512) have confirmed the formation of phenylsilanetriol as the key monomeric intermediate before condensation begins. lookchem.com

Water Source and its Impact on Hydrolysis Dynamics

The amount of water relative to the silane, often expressed as the molar ratio (r = [H₂O]/[Si]), is a critical parameter that governs the kinetics of hydrolysis and the structure of the subsequent condensation products. nih.gov

For complete hydrolysis of this compound, a stoichiometric ratio of three moles of water per mole of silane is required (one for the Si-Cl bond and two for the Si-OEt bonds). However, the reaction is often performed with a significant excess of water to drive the reaction to completion.

Low Water Ratio (Sub-stoichiometric): When water is limited, incomplete hydrolysis occurs. This leads to the presence of unreacted ethoxy groups on the silanol intermediates. The condensation can then proceed via both water-producing (silanol + silanol) and alcohol-producing (silanol + ethoxy) pathways. This typically results in more linear or less branched oligomeric structures.

High Water Ratio (Excess Water): With an excess of water, hydrolysis is favored and proceeds more completely, leading to a higher concentration of the fully hydrolyzed phenylsilanetriol. The subsequent condensation primarily occurs between silanol groups. This condition generally favors the formation of more highly cross-linked and complex three-dimensional networks. nih.gov

The source of water (e.g., liquid water, atmospheric moisture) can also affect the dynamics. Reactions relying on ambient humidity will generally be much slower and more difficult to control than those where a measured amount of liquid water is added to the reaction system. nih.gov

Condensation Reactions of this compound-Derived Silanols

Once silanol groups are formed through hydrolysis, they can undergo condensation reactions with each other or with remaining ethoxy groups. This process is also catalyzed by acidic or basic conditions and results in the formation of larger molecules.

Formation of Siloxane Bridges (Si-O-Si)

The hallmark of the condensation process is the formation of siloxane bridges (Si-O-Si), which constitute the backbone of silicone polymers and resins. This occurs through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

2 C₆H₅Si(OH)₃ → (HO)₂(C₆H₅)Si-O-Si(C₆H₅)(OH)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol (B145695). This is more prevalent under sub-stoichiometric water conditions.

C₆H₅Si(OH)₃ + C₆H₅(OC₂H₅)Si(OH)₂ → (HO)₂(C₆H₅)Si-O-Si(C₆H₅)(OH)₂ + C₂H₅OH

These condensation reactions are generally reversible, although the equilibrium strongly favors the formation of the stable Si-O-Si bond. researchgate.net The condensation of phenylsilanetriol, the fully hydrolyzed monomer, can lead to various structures, from simple dimers and cyclic compounds (like cyclotrisiloxanes and cyclotetrasiloxanes) to complex, cage-like structures known as polyhedral oligosilsesquioxanes (POSS) or highly cross-linked polymer networks. lookchem.comresearchgate.net The specific structure is highly dependent on the reaction conditions, including pH, temperature, solvent, and concentration. researchgate.net

Oligomerization Pathways and Kinetics

The initial step in the transformation of this compound is typically hydrolysis, where the chloro and ethoxy groups react with water to form silanol intermediates (PhSi(OH)₃). These silanols are highly reactive and readily undergo condensation reactions, where Si-O-Si (siloxane) bonds are formed, releasing water or ethanol. This process initiates the formation of oligomers.

The oligomerization can proceed through several pathways, leading to a mixture of linear and cyclic structures. Intermolecular condensation between silanol molecules results in the formation of linear siloxane chains. Concurrently, intramolecular condensation can occur, particularly under specific reaction conditions, leading to the formation of cyclic siloxanes. researchgate.net

Research into the heterofunctional polycondensation of phenyldialkoxysilanes has shown that reaction conditions significantly influence the resulting product structure. Factors such as monomer concentration, temperature, and the rate of monomer addition determine the balance between the formation of linear oligomers and cyclic species. researchgate.net For instance, studies on the condensation of related phenylalkoxysilanes have demonstrated that an increase in the steric bulk of the substituents on the silicon atom can favor the formation of both cyclic and linear products. researchgate.net The kinetics of such polycondensation reactions are complex and can be diffusion-controlled as the oligomers grow in size and the viscosity of the medium increases. ccspublishing.org.cn

One study on the condensation of phenyldiethoxysilane (B99880) in a mixture of acetic acid and water at room temperature yielded a product composed of 40% linear and 60% cyclic phenylhydrosiloxanes, highlighting the prevalence of both oligomerization pathways.

Polycondensation Mechanisms and Network Formation

As the oligomerization process continues, the growing chains and cyclic compounds, which still possess reactive silanol or alkoxy groups, undergo further condensation. This leads to an increase in molecular weight and branching, a process known as polycondensation. Because this compound is a trifunctional monomer (possessing three reactive sites after initial hydrolysis), its polycondensation naturally leads to the formation of a three-dimensional, crosslinked network. nsf.govspecialchem.com

The mechanism of network formation involves the progressive linking of oligomeric chains. The continued reaction of functional groups on these chains builds a complex, branched structure that eventually gels, forming a solid polysiloxane network. The properties of the final network, such as rigidity and thermal stability, are highly dependent on the degree of crosslinking and the completeness of the polycondensation reaction. nsf.govspecialchem.com

Studies on the polycondensation of systems containing trifunctional silanes like phenyltriethoxysilane (B1206617) (PhTES), a close relative of the hydrolyzed product of this compound, show that the addition of tetrafunctional silanes like tetraethoxysilane (TEOS) can increase the degree of network formation and connectivity, resulting in materials with higher glass transition temperatures. nsf.gov The final network consists of ≡Si-O-Si≡ linkages, with the non-hydrolyzable phenyl groups remaining as part of the polymer structure. nsf.gov

The table below summarizes findings from research on the polycondensation of phenyldialkoxysilanes, illustrating the impact of reaction conditions on the resulting polymer characteristics. researchgate.net

| Parameter | Condition | Effect on Polymer Structure and Molecular Weight |

| Monomer Substituent | Phenyl vs. Methyl | An increase in the volume of the organic substituent (Phenyl) leads to products with both cyclic and linear structures. researchgate.net |

| Monomer Concentration | High vs. Low | Lower concentrations can favor intramolecular cyclization over intermolecular polycondensation. researchgate.net |

| Temperature | Varied | Affects reaction rates and can influence the final molecular weight characteristics of the polymer. researchgate.net |

| Introduction Rate | Fast vs. Slow | Can impact the homogeneity of the reaction and the distribution between linear and cyclic products. researchgate.net |

Crosslinking Mechanisms Initiated by this compound

The formation of a stable polymeric material from this compound is fundamentally a crosslinking process. Crosslinking involves the formation of covalent bonds that link different polymer chains together, creating a robust three-dimensional network. specialchem.comlibretexts.org For this compound, this is achieved through condensation reactions following hydrolysis.

Siloxane Network Formation in Polymeric Systems

The primary mechanism for network formation is the condensation of silanol groups. After the hydrolysis of the chloro- and ethoxy- groups of this compound, the resulting phenylsilanetriol molecules react with each other. Each condensation step forms a siloxane (Si-O-Si) bond, which constitutes the backbone of the resulting network. nsf.gov

This process can be utilized to create new polymeric systems or modify existing ones. For example, alkoxysilanes can be used to impregnate materials like wood, where they undergo in-situ hydrolysis and polycondensation to form a three-dimensional hydrophobic polymer network within the wood's cell wall structure. researchgate.net In more complex systems, silane precursors are used to form self-assembled monolayers on substrates, where the silane groups bond with surface hydroxyls and with each other to create a crosslinked surface layer. googleapis.com The result of extensive crosslinking is a rigid, infusible, and insoluble material, characteristic of thermosetting polymers. specialchem.comlibretexts.org

Intermolecular and Intramolecular Crosslinking Events

During the polycondensation of trifunctional monomers like hydrolyzed this compound, a competition exists between intermolecular and intramolecular reactions.

Intermolecular crosslinking involves the reaction between functional groups on two separate polymer chains or between a chain and a monomer/oligomer. This is the primary process responsible for the growth of the polymer network, leading to an increase in molecular weight and viscosity, and ultimately to gelation. mdpi.com

Intramolecular crosslinking occurs when a reactive functional group on a polymer chain reacts with another functional group on the same chain. This leads to the formation of cyclic structures within the polymer network. researchgate.net This process, also known as primary cyclization, does not contribute to the growth of the network size but affects the final network topology and properties. mdpi.com

The balance between these two events is influenced by kinetic and thermodynamic factors. For instance, reactions performed at high dilution tend to favor intramolecular cyclization because the probability of reactive sites on the same chain encountering each other is higher than encountering a site on another chain. Conversely, higher monomer concentrations favor intermolecular reactions, leading to more efficient network formation. researchgate.netmdpi.com Research on similar systems has shown that faster monomer feed rates can lead to higher gel fractions, counterintuitively suggesting that more flooded conditions can suppress intramolecular cyclization to some extent. mdpi.com

Other Significant Chemical Transformations

While hydrolysis and polycondensation are the most prominent reactions of this compound, the functional groups present allow for other potential transformations.

Hydrosilylation Reactions (e.g., with carbonyl compounds, nitriles)

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond or the carbon-oxygen double bond of a carbonyl group. This reaction is a powerful method for creating carbon-silicon bonds and for the reduction of various functional groups.

It is crucial to note that This compound (Ph(EtO)₂SiCl) , in its as-supplied form, cannot directly participate in hydrosilylation reactions. This is because it lacks the essential silicon-hydride (Si-H) bond required for the addition to occur.

For a compound like this compound to be involved in a hydrosilylation process, it would first need to be chemically converted into a hydrosilane, for instance, Phenyldiethoxysilane (Ph(EtO)₂SiH). This conversion represents a separate, preceding chemical transformation. Once converted to a hydrosilane, it could then potentially be used as a reducing agent in hydrosilylation reactions, typically in the presence of a suitable catalyst. The hydrosilylation of carbonyl compounds like aldehydes and ketones with various phenyl-containing silanes has been documented, leading to the formation of silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols. However, these reactions utilize silanes that already possess the Si-H bond.

Therefore, while hydrosilylation is a key transformation for the corresponding hydride-containing silane, it is not a direct reaction of this compound itself.

Silane Alcoholysis Reactions

The reactivity of this compound is significantly influenced by the presence of the silicon-chlorine (Si-Cl) bond, which is susceptible to nucleophilic attack. Alcoholysis, the reaction with an alcohol, is a characteristic reaction for chlorosilanes. This process involves the cleavage of the Si-Cl bond and the formation of a new silicon-oxygen (Si-O) bond. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol attacks the electrophilic silicon center. This leads to the displacement of the chloride ion, typically as hydrochloric acid (HCl), and the formation of a new alkoxysilane.

In the case of this compound, the reaction with an alcohol (R'OH) results in the substitution of the chlorine atom with a new alkoxy group (-OR').

General Reaction: Ph(EtO)₂Si-Cl + R'OH → Ph(EtO)₂Si-OR' + HCl

The facility of this substitution is a hallmark of the chemistry of second-period elements like silicon, where bimolecular nucleophilic substitution occurs readily. lkouniv.ac.in The existing ethoxy groups on the silicon atom can also potentially undergo exchange with the incoming alcohol, especially if the alcohol is used in excess or under conditions that favor equilibrium, leading to a mixture of products. The strength of the Si-O bond formed contributes to the thermodynamic driving force for this reaction. lkouniv.ac.in

Phosphine (B1218219) Exchange Mechanisms

While direct studies on phosphine exchange with this compound are not prevalent, mechanistic insights can be drawn from related organosilicon compounds incorporated into phosphine ligands. The electronic properties and structure of silicon-containing backbones can significantly influence the dynamics of ligand exchange at a metal center.

Associative Mechanism: For a cationic platinum complex, [(Ph₂SiP₂)Pt(Me)(THF)]⁺, the THF exchange in benzene (B151609) follows an associative pathway. This implies that the incoming ligand coordinates to the metal center before the departure of the leaving ligand, proceeding through a higher-coordinate intermediate. nih.gov

Ligand-Assisted Mechanism: In contrast, a neutral, zwitterionic platinum complex, [Ph₂BP₂]Pt(Me)(THF), which is electronically analogous, exhibits a THF-independent, ligand-assisted exchange process. nih.gov This suggests an intramolecular mechanism where the phosphine ligand itself participates in the substitution, possibly through a transient change in its coordination mode. nih.gov

These findings highlight that the silicon atom, as part of a ligand framework, can electronically influence the metal center, thereby dictating the preferred mechanistic pathway for ligand exchange. nih.gov The chemistry of phosphine itself involves potential redox interactions, but in the context of ligand exchange, steric and electronic factors are paramount. nih.govnih.gov

Silyl Ligand and Free Silane Exchange Dynamics

The exchange dynamics involving silyl ligands and free silanes are crucial in understanding reaction mechanisms in organosilicon chemistry. Studies on molybdenum complexes have shown that the cleavage of Si-H bonds in phenylsilanes can lead to the formation of various silyl and silane complexes. nih.gov The subsequent exchange processes provide mechanistic clarity.

For instance, the complex Mo(PMe₃)₄(SiH₃)₂H₂ undergoes isotope exchange with deuterated silane (SiD₄). nih.gov Analysis of the resulting SiHₓD₄₋ₓ isotopologues revealed that the reaction does not proceed through an initial reductive elimination of silane (SiH₄). nih.gov Instead, the data supports a metathesis pathway for the exchange. nih.gov This type of mechanism involves a concerted process where bonds are broken and formed without a change in the formal oxidation state of the metal center.

Furthermore, the dynamics of ligand exchange in platinum complexes containing silicon-based phosphine ligands also shed light on these processes. A study comparing a neutral zwitterionic platinum complex with a cationic analogue demonstrated different mechanisms for THF self-exchange. nih.gov The cationic system undergoes an associative exchange dependent on THF concentration, while the neutral complex follows a THF-independent, ligand-assisted pathway. nih.gov These examples underscore how the electronic environment of the silicon-containing moiety dictates the operative exchange mechanism.

Aryl Group Migration from Silicon to Carbon

A noteworthy reaction pathway available to phenyl-substituted silanes is the migration of the phenyl group from the silicon atom to an adjacent carbon atom. This process, often part of a domino reaction sequence, can be used to construct complex molecular architectures with high stereocontrol. uva.es

A prime example is the silyl-Prins cyclization of geminal vinylsilyl alcohols, which, when promoted by a catalyst like trimethylsilyl (B98337) triflate (TMSOTf), can trigger a tandem 1,2-aryl migration from silicon to carbon. uva.esd-nb.info This specific rearrangement results in the formation of a quaternary stereogenic carbon center with complete stereocontrol. uva.es

The proposed mechanism involves several steps:

Initial formation of an oxocarbenium ion from the reaction of the alcohol and an aldehyde. d-nb.info

Intramolecular nucleophilic attack by the vinylsilyl group on the oxocarbenium ion. d-nb.info

This attack generates a carbocation alpha to the silicon atom. d-nb.info

From this intermediate, a 1,2-migration of the aryl group from the silicon to the carbocation center occurs. d-nb.info

The process concludes with the trapping of the resulting silyl cation. d-nb.info

Interestingly, the course of the reaction is highly dependent on the acid catalyst used. While TMSOTf promotes the aryl migration, other catalysts like BiCl₃/TMSCl can lead to direct trapping of the tertiary carbocation without rearrangement. d-nb.info Group migrations from silicon to carbon are generally uncommon, making this domino process a significant synthetic tool. uva.es

| Acid Catalyst | Primary Reaction Pathway | Key Transformation | Resulting Structure |

|---|---|---|---|

| TMSOTf | Domino Silyl-Prins/Aryl Migration | 1,2-Aryl migration from Si to C | Polysubstituted tetrahydropyran (B127337) with migrated aryl group |

| BiCl₃/TMSCl | Silyl-Prins Cyclization | Direct nucleophilic trapping of carbocation | Polysubstituted tetrahydropyran without aryl migration |

Si-O and Si-C Bond Formation/Cleavage Dynamics

The chemistry of this compound is fundamentally governed by the dynamics of bond formation and cleavage involving the silicon atom, particularly the Si-O and Si-C bonds. These bonds possess distinct characteristics that dictate their reactivity.

Si-O Bond Dynamics: The Si-O bond is significantly strong and is readily formed, as seen in the alcoholysis of the Si-Cl bond. lkouniv.ac.in Conversely, Si-O bonds, such as those in the ethoxy groups of this compound, can be cleaved by appropriate nucleophiles. lkouniv.ac.in For instance, hydrolysis (reaction with water) will cleave the Si-OEt bonds to form silanols (Si-OH), which can then condense to form siloxane (Si-O-Si) linkages. The cleavage of Si-O-Si linkages is also a known process, which can be used to generate valuable monosilanes from oligomeric or polymeric side-products. google.com

Si-C Bond Dynamics: The silicon-carbon bond is strong and relatively non-polar, rendering it stable and generally unreactive. lkouniv.ac.in Tetraalkylsilanes, for example, are known for their high thermal stability. lkouniv.ac.in Cleavage of the Si-C bond typically requires vigorous conditions or the assistance of activating groups. lkouniv.ac.in

However, under specific catalytic conditions, the Si-C bond can be selectively cleaved. Transition metal catalysis, for example, can activate the Si-C bond in strained ring systems like silacyclobutanes. sioc-journal.cn In the context of phenylsilanes, reactions with potent metal complexes like Mo(PMe₃)₆ can induce Si-C bond cleavage. nih.gov Electrophilic attack on aryl-silanes can also lead to facile cleavage of the aryl-silicon bond. lkouniv.ac.in More recently, electrochemical methods have been developed for the cleavage of Si-C bonds in silacyclobutanes, offering a transition-metal-free approach to Si-O bond formation. rsc.org

| Bond Type | Relative Strength | Polarity | Typical Cleavage Conditions |

|---|---|---|---|

| Si-O | Strong | Polar | Nucleophilic attack (e.g., hydrolysis) |

| Si-C (Aryl) | Strong | Low | Vigorous conditions, electrophilic attack, specific metal catalysis |

Derivatives and Structural Modifications of Phenyldiethoxychlorosilane

Synthesis of Phenyldiethoxychlorosilane Derivatives

The synthesis of derivatives from this compound or related phenylalkoxysilanes often involves well-established organometallic reactions or hydrolysis and polycondensation processes. These methods allow for the controlled introduction of new organic groups or the formation of siloxane networks.

Alkylphenyl(di)alkoxysilanes are a significant class of derivatives where the chlorine atom or an alkoxy group is replaced by another organic substituent.

Ethylphenyldiethoxysilane: The synthesis of ethylphenyldiethoxysilane has been accomplished using methods like the Wurtz-Fittig reaction. acs.org While specific experimental data for this compound were historically scarce in the literature, its synthesis is a key step toward creating silicon polymers that incorporate both ethyl and phenyl groups. acs.org Such polymers are of interest because ethyl groups can impart cold resistance, while phenyl groups provide thermal and UV resistance. acs.org

Diphenyldiethoxysilane: A common method for synthesizing diphenyldiethoxysilane involves the Grignard reaction. google.com In this process, a phenyl-Grignard reagent (e.g., phenylmagnesium bromide) is reacted with a tetraalkoxysilane, such as tetraethoxysilane (TEOS). The reaction stoichiometrically requires two moles of the Grignard reagent for each mole of the tetraalkoxysilane to replace two alkoxy groups with phenyl groups. google.com The resulting diphenyldiethoxysilane is then typically purified by fractional distillation. google.com This compound is a valuable intermediate, serving as a precursor in the synthesis of various silicone materials, including silicone rubbers and resins, through hydrolysis of its ethoxy groups. techemi.comdgunionchem.com

| Derivative | Synthesis Method | Key Reactants | Reference(s) |

| Ethylphenyldiethoxysilane | Wurtz-Fittig Method | Not specified in detail | acs.org |

| Diphenyldiethoxysilane | Grignard Reaction | Phenyl-Grignard reagent, Tetraalkoxysilane | google.com |

Functionalization extends beyond simple alkyl or phenyl substitution to incorporate groups that impart specific chemical or physical properties. These functionalized silanes are crucial for surface modification and the development of advanced materials.

For example, diphenyldiethoxysilane is utilized as an alkylsilylation reagent for the surface modification of materials like nanoporous rice husk silica (B1680970). chemicalbook.com It is also a key component in creating hybrid organic-inorganic materials through co-condensation with other silanes, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPTMS). chemicalbook.com Furthermore, coatings derived from diethoxydiphenylsilane (B121531) have been developed for the detection of trace levels of explosives, showcasing a highly specific application derived from its chemical structure. chemicalbook.com In polymer science, it acts as a crosslinking agent, reacting with hydrosilanes or siloxanes to form three-dimensional networks that improve the hardness, strength, and thermal stability of silicone materials. techemi.com

Influence of Organic Substituent Volume on Product Structure

The size and nature of the organic groups attached to the silicon atom exert a profound influence on the outcome of polymerization reactions, particularly in polycondensation. mdpi.comnii.ac.jpnih.gov The steric bulk of these substituents can dictate the final architecture of the polysiloxane, favoring certain structures over others.

During the hydrolytic polycondensation of organoalkoxysilanes, a competition exists between intramolecular condensation, which leads to the formation of cyclic structures, and intermolecular condensation, which results in linear or branched polymers. google.comcanada.ca The volume of the organic substituent is a critical factor in determining which pathway is favored.

Bulky substituents, such as phenyl groups, introduce significant steric hindrance around the silicon center. nih.govacs.org This steric crowding can make it more difficult for two separate silane (B1218182) molecules to approach each other for intermolecular condensation. Consequently, an intramolecular reaction, where reactive silanol (B1196071) groups within the same molecule condense, can become more probable, leading to the formation of cyclic oligomers. canada.ca It has been observed that silanes with sterically demanding substituents can yield substantial quantities of low-molecular-weight products, as the bulky groups stabilize the intermediate silanol functions and prevent further extensive condensation. nih.govacs.org In contrast, smaller substituents allow for easier intermolecular linking, promoting the growth of long, linear polymer chains. acs.org Therefore, by choosing substituents of varying sizes, it is possible to control the molecular weight and the prevalence of cyclic versus linear structures in the final polysiloxane product. mdpi.com

Incorporation into Hybrid Organic-Inorganic Architectures

This compound and its derivatives are key building blocks for creating hybrid organic-inorganic materials. These materials merge the properties of organic polymers (like flexibility and processability) with those of inorganic materials (like thermal stability and rigidity) at a molecular scale. chalcogen.rofrontiersin.org

The most common method for this incorporation is the sol-gel process. chemicalbook.combohrium.com In this approach, a phenylalkoxysilane, such as diphenyldiethoxysilane, undergoes hydrolysis and co-condensation with other alkoxysilanes. chemicalbook.com The hydrolysis of the alkoxy groups (e.g., ethoxy groups) generates reactive silanol (Si-OH) groups. These silanols then condense with each other to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional inorganic network. nii.ac.jp

Because the phenyl groups remain attached to the silicon atoms, they become an integral part of the final network structure. This results in a hybrid material where organic (phenyl) and inorganic (siloxane) components are covalently linked. mdpi.com The presence of the phenyl groups can enhance thermal stability, modify the refractive index, and increase the hydrophobicity of the material. acs.orggelest.com These hybrid architectures have found use in a wide range of applications, including advanced coatings, sealants, and materials for electronic and optical devices. dgunionchem.combohrium.comrsc.org

Applications of Phenyldiethoxychlorosilane in Advanced Materials Science Research

Precursor in Sol-Gel Processes for Ceramic and Glass Materials

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules in solution. rsc.orgresearchgate.net The process involves the transition of a colloidal solution (sol) into a solid, integrated network (gel). rsc.org Metal alkoxides are common precursors that undergo hydrolysis and polycondensation reactions to form this network. rsc.orgresearchgate.net Phenyldiethoxychlorosilane, with its reactive ethoxy and chloro groups, readily participates in these reactions. The chloro group is particularly reactive, often leading to faster hydrolysis than the ethoxy groups. The presence of the stable phenyl group allows for the integration of organic properties into the final inorganic silica (B1680970) (Si-O-Si) network. rsc.orgresearchgate.net

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic glasses or ceramics at a molecular level. researchgate.netmdpi.com The sol-gel method is an effective way to synthesize these materials, offering benefits like low-temperature processing and high homogeneity. researchgate.netmdpi.com

This compound is an exemplary precursor for creating these hybrids. During the sol-gel process, the ethoxy and chloro groups hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense with other hydrolyzed silane (B1218182) molecules or metal alkoxides (like tetraethoxysilane, TEOS) to build a rigid, three-dimensional silica-based network. rsc.orgresearchgate.net The phenyl group, covalently bonded to the silicon atom, remains intact and becomes an integral part of the final material. rsc.org This allows for the precise incorporation of organic functionalities into an inorganic matrix, yielding materials with a unique combination of properties.

Key Contributions of this compound in Hybrid Materials:

| Feature | Contribution from this compound | Resulting Material Property |

| Phenyl Group | Introduces organic character, hydrophobicity, and aromaticity. | Improved toughness, modified refractive index, enhanced thermal stability. |

| Ethoxy Groups | Participate in hydrolysis and condensation to form the siloxane (Si-O-Si) backbone. | Forms the inorganic glass-like network. |

| Chloro Group | Acts as a highly reactive site for hydrolysis, accelerating the initial stages of the sol-gel reaction. | Allows for faster gelation and can be used to control the reaction kinetics. |

This table illustrates the functional contributions of this compound's molecular components to the properties of hybrid materials.

Research has shown that organically functionalized alkoxide precursors are key to controlling the interface between the organic and inorganic components, which is crucial for the final properties of the nanocomposite. rsc.org The use of such precursors enables the creation of materials for a wide array of applications, including protective coatings and functional biomaterials. mdpi.com

Production of Silica and Metal Oxide Nanoparticles

The sol-gel method is widely used for synthesizing silica and metal oxide nanoparticles with controlled size and surface properties. mdpi.comfrontiersin.org this compound can be employed in this context primarily as a surface-modifying agent or as a co-precursor to introduce specific functionalities.

When used to coat pre-existing nanoparticles (e.g., iron oxide, titania), the silane hydrolyzes and condenses on the nanoparticle surface. researchgate.netnih.gov This process forms a thin silica shell that is functionalized with phenyl groups. This surface modification can prevent nanoparticle agglomeration, improve their dispersion in organic solvents or polymer matrices, and introduce new functionalities. mdpi.com For instance, coating iron oxide nanoparticles with a silica layer enhances their stability and biocompatibility for biomedical applications. researchgate.netnih.gov

In the synthesis of silica nanoparticles, often following the Stöber method, this compound can be introduced as a co-precursor along with a primary silica source like TEOS. frontiersin.orgresearchgate.net This results in silica nanoparticles where phenyl groups are distributed throughout the particle's volume and on its surface.

Impact of this compound on Nanoparticle Properties:

| Property | Effect of Phenyl Group Incorporation |

| Surface Chemistry | Increases hydrophobicity, making nanoparticles more compatible with non-polar media. |

| Dispersion | Prevents aggregation and improves stability in organic solvents and polymer composites. mdpi.com |

| Functionality | The phenyl ring can serve as an attachment point for other organic molecules or influence the optical properties of the nanoparticle. |

This table summarizes the effects of using this compound on the final properties of nanoparticles.

Fabrication of Thin Films and Coatings

Sol-gel chemistry provides a versatile platform for fabricating thin films and coatings on various substrates at low temperatures. researchgate.netresearchgate.net Techniques like dip-coating and spin-coating are commonly used to deposit a sol onto a surface, which is then transformed into a solid film through solvent evaporation and gelation. researchgate.netnih.gov

This compound is a valuable component in the formulation of sols for creating hybrid coatings. The inclusion of the phenyl group can significantly alter the properties of the resulting film.

Research Findings on Sol-Gel Thin Films:

| Film Property | Influence of Organic Groups (like Phenyl) |

| Mechanical Flexibility | Reduces brittleness compared to purely inorganic silica films. |

| Hydrophobicity | Increases water repellency due to the non-polar nature of the phenyl group. |

| Refractive Index | Can be tuned by varying the concentration of the phenyl-containing precursor. frontiersin.org |

| Adhesion | Can improve adhesion to polymeric substrates through better chemical compatibility. |

This table highlights how organic modification, such as with this compound, affects the properties of sol-gel derived thin films.

A significant advantage of the sol-gel process is its ability to form ceramic or glass-like coatings at or near room temperature, which is crucial for temperature-sensitive substrates like polymers. researchgate.netmdpi.com Other methods like plasma-enhanced atomic layer deposition (PEALD) also allow for low-temperature deposition of high-quality films. nih.gov While direct evidence for this compound in PEALD is limited, its volatility and reactivity are characteristic of precursors used in such chemical vapor deposition (CVD) techniques. researchgate.netfrontiersin.org

In sol-gel processes, the high reactivity of the chloro-group in this compound can facilitate rapid hydrolysis and condensation, allowing for the formation of a solid network without the need for high-temperature thermal curing. researchgate.net This makes it suitable for creating coatings on plastics or other materials that cannot withstand the heat of conventional ceramic processing. nih.gov

The porosity of materials prepared by sol-gel processing is determined by the structure of the polymer network formed during gelation and its subsequent drying. nih.gov The choice of precursor is critical in controlling the final pore structure. By carefully managing the reaction conditions and the type of silane precursor, it is possible to create materials with controlled pore sizes, which is important for applications like catalysis and separation membranes. mdpi.comnih.gov

This compound can influence network formation in several ways. As a trifunctional precursor (having three potential connection points after hydrolysis), it acts as a network-former. However, the bulky, non-reactive phenyl group can introduce steric hindrance, which limits the cross-linking density compared to a precursor like TEOS (which is tetrafunctional). aimspress.com This can be strategically used to create a more open, porous network structure. The interplay between the condensation rate and the precursor's structure allows for fine-tuning of the final material's porosity. nih.govaimspress.com

Role in Optically Clear Adhesives and Optical Components

Optically clear adhesives (OCAs) are specialized materials used to bond components in displays and touch screens, requiring high transparency (>99% transmission), low haze, and a specific refractive index to minimize reflections. researchgate.netadhesivesresearch.comspecialchem.com Silicone-based OCAs are valued for their stability over a wide temperature range and resistance to UV degradation. adhesivesresearch.com

While specific formulations are proprietary, the principles of silicone chemistry suggest a role for precursors like this compound. The integration of phenyl groups into a silicone network is a known strategy for tuning the refractive index. The phenyl group has a higher refractive index than the alkyl groups typically found in silicones. By incorporating this compound into a silicone adhesive formulation via a sol-gel or related polymerization process, manufacturers can increase the refractive index of the final adhesive. This allows for better matching with the refractive indices of the glass or plastic substrates being bonded, which is critical for reducing interfacial reflection and improving the optical performance of the display. frontiersin.orgadhesivesresearch.com

Properties of Optically Clear Adhesives Influenced by Phenyl Groups:

| Optical Property | Effect of Phenyl Group | Rationale |

| Refractive Index | Increases | The aromatic phenyl ring has a higher polarizability and refractive index compared to standard silicone components. |

| Clarity & Haze | Maintained at high levels | When properly incorporated, the phenyl groups form a true solution within the polymer, avoiding light scattering. researchgate.net |

| Thermal Stability | Enhanced | Aromatic structures can improve the thermal stability of the polymer network. |

| UV Resistance | Generally high | Phenyl-containing silicones are known for their good stability upon exposure to UV light. |

This table outlines the expected influence of incorporating phenyl groups, via precursors like this compound, on the key properties of optically clear adhesives.

Silane Coupling Agent and Adhesion Promoter Research

While silanes, in general, are widely recognized for their role as coupling agents and adhesion promoters, specific research detailing the extensive use of this compound for these broad applications is not widely available in the public domain. The general mechanism involves the hydrolysis of the ethoxy groups to form silanols, which can then condense with hydroxyl groups on the surface of inorganic substrates, while the phenyl group provides compatibility with organic polymer matrices.

Enhancing Interfacial Bonding in Composite Materials

There is a lack of specific research data available in the public domain on the use of this compound for enhancing interfacial bonding in common composite materials.

Surface Modification of Various Substrates (e.g., glass, semiconductors, metals, wood)

Specific studies on the surface modification of a wide array of substrates like glass, semiconductors, metals, and wood using this compound are not extensively documented. However, the fundamental chemistry of silanes suggests a potential for such applications.

Development of Protective Coatings (e.g., anti-corrosive, water-repellent)

While the development of protective coatings is a known application for various silanes, detailed research findings on the specific use of this compound for creating anti-corrosive or water-repellent coatings are limited.

Crosslinking Agent in Polymer and Elastomer Science

The function of silanes as crosslinking agents is a well-established principle in polymer science, contributing to the enhancement of mechanical properties in polymers and elastomers.

Improving Mechanical Properties (e.g., strength, elasticity, durability) of Rubber and Plastics

There is a scarcity of specific research findings detailing the application of this compound as a crosslinking agent to improve the mechanical properties of rubber and plastics.

Formation of Polyorganosilsesquioxanes (PPSQs)

Research has demonstrated the use of this compound as a key monomer in the synthesis of specific types of polysiloxanes, which are related to polyorganosilsesquioxanes (PPSQs). These polymers are of interest for specialized applications, particularly in the electronics industry.

One notable application is in the synthesis of novel polysiloxanes containing a phenol (B47542) pendant group for use in bilayer photoresists for g-line and deep-UV (248 nm) lithography. spiedigitallibrary.org In this context, this compound is a precursor for creating polymers that serve as the base resin in the top imaging layer of a bilayer resist system. spiedigitallibrary.org These polysiloxanes exhibit good solubility in aqueous-base developers and possess a significant resistance to oxygen-reactive ion etching (RIE), a critical property for pattern transfer to the underlying layer. spiedigitallibrary.org

A study reported the synthesis of one such polysiloxane from chlorodiethoxyphenylsilane and m-trimethylsiloxychlorobenzene. spiedigitallibrary.org The resulting polymers had a silicon content ranging from 9.8 wt.% to 13.1 wt.% and demonstrated an oxygen-RIE resistance that was ten times greater than that of conventional novolak resin. spiedigitallibrary.org The properties of these polysiloxanes are summarized in the table below.

| Property | Value |

| Silicon Content | 9.8 wt.% to 13.1 wt.% |

| Oxygen-RIE Resistance | 10 times greater than novolak resin |

| Melting Point (m.p.) | 30°C to 90°C |

| UV Transmittance (at 248 nm, 1-micron thickness) | 7% to 76% |

Data sourced from a study on polysiloxanes for bilayer photoresist applications. spiedigitallibrary.org

The successful use of these polysiloxanes in resolving fine patterns (0.5-micron line and space patterns in g-line lithography and 0.4-micron patterns with a KrF excimer laser stepper) underscores the importance of this compound in creating advanced materials for the microelectronics fabrication industry. spiedigitallibrary.org

Additionally, the preparation of Chlorodiethoxyphenylsilane has been documented as part of research into the development of polymeric fuel tank sealants for advanced aerospace vehicles, indicating its role as an intermediate in the synthesis of high-performance polymers for demanding applications.

Lack of Specific Research Data Precludes Detailed Analysis of this compound in Advanced Dielectric Materials

A thorough investigation into the scientific literature reveals a significant lack of specific research data on the chemical compound this compound concerning its direct application as a mechanical enhancer for low-dielectric films and its detailed role in the manufacturing of silicon-containing dielectric films. While general information exists for the broader class of phenyl-containing organosilanes, detailed experimental findings and data tables for this compound are not presently available in the public domain.

General research indicates that the incorporation of phenyl groups from organosilane precursors into dielectric films can influence their properties. The bulky nature of the phenyl group can increase the free volume within the material's structure, which is a known strategy to lower the dielectric constant. However, this increase in porosity often comes at the cost of mechanical strength, a critical parameter for the reliability of microelectronic devices.

Some studies on related compounds, such as those with phenyl groups in a polydimethylsiloxane (B3030410) (PDMS) matrix, have suggested that phenyl-rich domains can act as reinforcing agents, potentially increasing the Young's modulus of the material. Nevertheless, without specific studies on this compound, it is not possible to definitively state that it acts as a mechanical enhancer in low-dielectric films. In fact, the introduction of carbon, for instance from phenyl groups, into the silicon-oxygen network of organosilicate glasses can sometimes lead to a reduction in mechanical strength due to a lower density of strong silicon-oxygen bonds.

The manufacturing of silicon-containing dielectric films often utilizes plasma-enhanced chemical vapor deposition (PECVD). While patents may list this compound as one of many potential precursors for creating such films, detailed studies outlining the specific process parameters, the resulting film's chemical composition and structure, and its final dielectric and mechanical properties are not readily found. The reactivity of the chloro- and ethoxy- groups on the silicon atom will significantly influence the deposition chemistry and the final film characteristics, but without empirical data, any description would be purely speculative.

Due to the absence of specific and detailed research findings on this compound for the outlined applications, it is not feasible to provide a scientifically rigorous article with the requested data tables and in-depth analysis at this time. Further empirical research is required to elucidate the precise role and potential benefits of this specific compound in the field of advanced dielectric materials.

Spectroscopic and Computational Characterization of Phenyldiethoxychlorosilane Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in determining the molecular structure and bonding within phenyldiethoxychlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For organosilicon compounds like this compound, both ¹H and ²⁹Si NMR are particularly informative.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, triethoxysilane, the protons of the ethoxy groups exhibit characteristic signals. The quartet corresponding to the methylene (B1212753) protons (CH₂) typically appears around 3.8 ppm, while the triplet for the methyl protons (CH₃) is found at approximately 1.2 ppm. chemicalbook.com For this compound, the phenyl protons would introduce additional signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts can be influenced by the solvent and the presence of other functional groups.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methylene (OCH₂) | ~3.8 | Quartet |

| Methyl (CH₃) | ~1.2 | Triplet |

²⁹Si NMR Spectroscopy: The ²⁹Si nucleus has a wide chemical shift range, making ²⁹Si NMR an excellent method for determining the chemical environment around the silicon atom. huji.ac.il The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to the silicon. For chlorosilanes, the chemical shift is influenced by the number of chlorine atoms. researchgate.net In this compound, the silicon atom is bonded to a phenyl group, two ethoxy groups, and a chlorine atom. This specific substitution pattern results in a characteristic chemical shift. While specific experimental data for this compound is not readily available in the provided search results, it is known that the chemical shifts for tetracoordinate organosilicon compounds can be accurately predicted using computational methods like Density Functional Theory (DFT). researchgate.netunige.ch These calculations take into account factors like spin-orbit effects, which can be significant for silicon atoms bonded to heavier elements like chlorine. researchgate.net For similar silane (B1218182) derivatives, ²⁹Si NMR chemical shifts have been extensively studied. unige.chresearchgate.netmdpi.com

| Silicon Environment | General Chemical Shift Range (ppm) |

| Q⁰ (e.g., C₃S, C₂S) | -65 to -75 mdpi.com |

| Q¹ | -78 to -82.5 mdpi.com |

Infrared (IR) Spectroscopy (FTIR, MIR, NIR)

Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR), mid-infrared (MIR), and near-infrared (NIR) techniques, is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. innovatechlabs.comspectroscopyonline.comwikipedia.orgspectroscopyonline.comresearchgate.net

FTIR/MIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

Si-O-C stretching: This bond typically gives rise to strong absorptions in the region of 1100-1000 cm⁻¹.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups are found just below 3000 cm⁻¹.

C=C stretching (aromatic): These vibrations from the phenyl ring are typically observed in the 1600-1450 cm⁻¹ region.

Si-Cl stretching: The absorption for the Si-Cl bond is expected in the lower frequency region, typically around 600-400 cm⁻¹.

FTIR is a powerful tool for analyzing molecular bonding and can be used to monitor changes in the chemical structure, for example, during hydrolysis or polymerization reactions. nih.govresearchgate.net

NIR Spectroscopy: Near-infrared (NIR) spectroscopy, which covers the range from approximately 750 nm to 2500 nm, can also be employed for the analysis of organosilicon compounds. starna.comspectroscopyonline.com While NIR spectra often contain broad, overlapping bands corresponding to overtones and combination bands of fundamental vibrations, they can be useful for quantitative analysis and process monitoring due to the ability to penetrate samples with minimal preparation. nih.govspectroscopyonline.commdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| Si-O-C stretch | 1100 - 1000 |

| Si-Cl stretch | 600 - 400 |

Mass Spectrometry (MS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. nih.govresearchgate.net

Electron Impact (EI) MS: In electron impact mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of this compound, as well as fragment ions resulting from the cleavage of bonds such as Si-C, Si-O, and C-C. The fragmentation pattern provides valuable information about the connectivity of the atoms in the molecule.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing large or fragile molecules, as it minimizes fragmentation. nih.govnih.govyoutube.comyoutube.com While typically used for biomolecules, it can be applied to synthetic polymers and other macromolecules. youtube.com For this compound, MALDI-TOF could be used to analyze oligomeric or polymeric species that may form through hydrolysis and condensation reactions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions within the molecule. technologynetworks.comwikipedia.orgej-eng.org The presence of a phenyl group in this compound makes it a chromophore, meaning it absorbs light in the UV-Vis region. The UV-Vis spectrum would be expected to show absorption bands characteristic of the π-π* transitions of the benzene (B151609) ring. iosrjournals.org The position and intensity of these absorption bands can be influenced by the substituents on the phenyl ring and the solvent used for the measurement. thermofisher.com

| Electronic Transition | Expected Wavelength Range (nm) |

| π-π* (Benzene Ring) | ~200 - 280 |

X-ray Spectroscopy (e.g., XES)

X-ray Emission Spectroscopy (XES) is a powerful technique for probing the electronic structure of materials. wikipedia.orgdiamond.ac.ukethz.ch It is element-specific and can provide detailed information about the local charge and spin density of the emitting atom. diamond.ac.ukpsi.ch XES involves exciting a core electron with an incident X-ray photon and then detecting the energy of the X-ray photon emitted when the resulting core hole is filled by an electron from a higher energy level. wikipedia.org For this compound, XES could be used to study the electronic environment of the silicon and chlorine atoms. google.com

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. perkinelmer.compsu.edu These methods are crucial for understanding the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): Thermogravimetric analysis measures the change in mass of a sample as it is heated at a controlled rate. nih.gov TGA can be used to determine the decomposition temperature of this compound and to identify the temperature ranges over which different decomposition steps occur. wikipedia.orgrsc.orgnih.govaps.org The resulting TGA curve provides information about the thermal stability of the compound and the nature of its decomposition products (volatile vs. non-volatile). googleapis.comresearchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.commdpi.com This method is crucial for identifying thermal transitions such as glass transitions, melting, crystallization, and curing reactions. torontech.comalstesting.co.th

For a compound like this compound, a DSC analysis would reveal key thermal characteristics. The glass transition temperature (Tg) would appear as a step-like change in the baseline of the DSC thermogram, indicating the temperature at which the amorphous solid transitions from a rigid to a more flexible state. mdpi.comtainstruments.com Any crystallization events (Tc) would be marked by an exothermic peak, representing the energy released as the material adopts a more ordered crystalline structure. torontech.com Conversely, an endothermic peak would signify the melting temperature (Tm) , where the crystalline structure breaks down into a liquid. torontech.com

Interactive Data Table: Illustrative Thermal Transitions for a Phenylalkoxysilane

The following table provides an example of the type of data obtained from a DSC analysis for a generic phenylalkoxysilane, as specific data for this compound is not available.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Appearance on Thermogram |

| Glass Transition (Tg) | -85 | N/A | Step change in baseline |

| Crystallization (Tc) | 50 | -45 | Exothermic Peak |

| Melting (Tm) | 120 | 90 | Endothermic Peak |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ukm.mytainstruments.com This technique is essential for determining the thermal stability and decomposition profile of materials like this compound. ukm.myresearchgate.net A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system to continuously record the sample's weight as it is heated. alstesting.co.th

A TGA curve for this compound would plot the percentage of weight loss against increasing temperature. The onset temperature of weight loss indicates the point at which the compound begins to decompose or evaporate. The profile of the weight loss can reveal a multi-step decomposition process, which is characteristic of many organosilicon compounds. For example, studies on xerogels derived from phenyltriethoxysilane (B1206617) show distinct weight loss stages corresponding to the evaporation of moisture, completion of condensation, and finally, the decomposition of the organic phenyl groups at higher temperatures, leaving a stable siloxane network. nih.gov The final residual mass at the end of the experiment provides information on the inorganic content (e.g., silica) of the resulting material after complete decomposition. researchgate.net

While specific TGA curves for this compound are not widely published, data for related materials like phenyltriethoxysilane-modified silica (B1680970) show weight loss due to the decomposition of the phenyl groups occurring at temperatures between 300°C and 800°C. ukm.my This information is critical for defining the upper-temperature limits for the use and processing of such compounds.

Interactive Data Table: Example TGA Data for Phenyltriethoxysilane-Modified Silica

This table illustrates the type of data generated by TGA, based on findings for related phenyl-functionalized silicas. ukm.my

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | ~2-3% | Evaporation of physisorbed water |

| 150 - 300 | ~5-10% | Removal of bound solvent & initial condensation |

| 300 - 800 | ~20-30% | Decomposition and loss of phenyl groups |

| > 800 | Residual Mass | Stable silica (SiO₂) residue |

Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment

Spectroscopic techniques are vital for the real-time monitoring of reactions involving this compound and for the subsequent assessment of product purity. Methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly powerful for in-situ analysis. azom.commt.com